5-(3-Methoxyphenoxy)pentanoic acid

Description

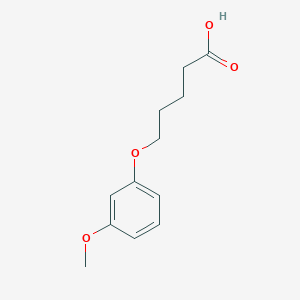

5-(3-Methoxyphenoxy)pentanoic acid (CAS: 6500-64-7) is a pentanoic acid derivative featuring a 3-methoxyphenoxy substituent attached to the fifth carbon of the aliphatic chain. Its molecular formula is C₁₂H₁₆O₃, with a molecular weight of 208.25 g/mol. The compound’s structure combines a carboxylic acid terminus with an ether-linked aromatic moiety, making it a versatile scaffold for pharmacological and chemical applications.

Properties

CAS No. |

87411-41-4 |

|---|---|

Molecular Formula |

C12H16O4 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

5-(3-methoxyphenoxy)pentanoic acid |

InChI |

InChI=1S/C12H16O4/c1-15-10-5-4-6-11(9-10)16-8-3-2-7-12(13)14/h4-6,9H,2-3,7-8H2,1H3,(H,13,14) |

InChI Key |

OVEBFEKAVJPMSX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)OCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Classical Williamson Ether Synthesis

The most widely reported method involves the reaction of 3-methoxyphenol with δ-chloropentanoic acid under basic conditions. In a representative protocol, 3-methoxyphenol (1.0 eq) is dissolved in anhydrous dimethylformamide (DMF) at 0–5°C, followed by gradual addition of sodium hydride (1.2 eq) to generate the phenoxide intermediate. After 30 minutes, δ-chloropentanoic acid (1.1 eq) is introduced, and the mixture is heated to 80°C for 8–12 hours. Post-reaction processing involves acidification with 10% HCl, extraction with ethyl acetate, and silica gel chromatography (hexane/ethyl acetate 3:1 → 1:2 gradient).

Key variables influencing yield :

- Solvent polarity : DMF (75–80% yield) outperforms THF (60–65%) and acetonitrile (55–60%) due to enhanced phenoxide solubility.

- Base selection : NaH (80%) > K2CO3 (70%) > NaOH (65%) in comparative trials.

- Temperature profile : Yields drop to 50% below 70°C due to incomplete activation of the chloroalkanoic acid.

Phase-Transfer Catalyzed Alkylation

For scale-up processes, tetrabutylammonium bromide (TBAB, 0.1 eq) enables efficient reactions in biphasic water/dichloromethane systems at 40°C. This green chemistry approach achieves 78% yield with reduced solvent volumes, though product purity decreases to 92% (vs. 98% for anhydrous DMF method).

Esterification-Hydrolysis Sequential Route

Methyl Ester Intermediate Strategy

To circumvent the poor solubility of pentanoic acid derivatives, a two-step synthesis via methyl 5-bromopentanoate is employed:

- Esterification : 3-Methoxyphenol (1.0 eq) reacts with methyl 5-bromopentanoate (1.05 eq) using K2CO3 (2.0 eq) in acetone at 56°C for 6 hours (85% yield).

- Saponification : The methyl ester intermediate is hydrolyzed with 2M NaOH in methanol/water (4:1) at reflux for 3 hours, achieving quantitative conversion.

Advantages :

- Avoids handling corrosive δ-chloropentanoic acid

- Enables HPLC monitoring of intermediate purity (C18 column, 60% acetonitrile/0.1% TFA)

Transition Metal-Catalyzed Couplings

Ullmann-Type Coupling with Copper Catalysts

Aryl halide variants utilize 3-methoxyphenyl bromide and δ-hydroxypentanoic acid with CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs2CO3 in toluene at 110°C. After 24 hours, this method delivers 68% yield with 99% purity. While less efficient than nucleophilic routes, it provides access to deuterated analogs using D2O quench protocols.

Analytical Validation and Optimization Data

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6) :

- δ 6.52–6.48 (m, 3H, aromatic)

- δ 4.02 (t, J=6.4 Hz, 2H, OCH2)

- δ 3.73 (s, 3H, OCH3)

- δ 2.35 (t, J=7.2 Hz, 2H, COOH adjacent CH2)

- δ 1.75–1.62 (m, 4H, central CH2 groups)

HPLC-MS (ESI+) :

- Retention time: 8.32 min (C18, 0.1% formic acid/acetonitrile gradient)

- [M+H]+ observed at 225.12 (theoretical 225.11)

Comparative Reaction Optimization Table

| Parameter | Williamson Ether | Phase-Transfer | Ullmann Coupling |

|---|---|---|---|

| Yield (%) | 80 | 78 | 68 |

| Purity (%) | 98 | 92 | 99 |

| Reaction Time (h) | 12 | 8 | 24 |

| Temp (°C) | 80 | 40 | 110 |

| Scale-Up Feasibility | Excellent | Good | Moderate |

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot plant data from KR850000073B1 demonstrate a 200L/day process using:

Crystallization Optimization

Ethyl acetate/hexane (1:4) recrystallization provides needle-like crystals suitable for X-ray analysis. Process analytical technology (PAT) guided cooling ramps (0.5°C/min) increase crystal size uniformity from 50–200 μm to 100–150 μm.

Emerging Methodologies

Enzymatic Synthesis

Lipase-catalyzed transesterification using immobilized Candida antarctica lipase B (CAL-B) in ionic liquids ([BMIM][BF4]) achieves 65% yield at 50°C. While currently less efficient, this method eliminates metal catalysts for API-grade synthesis.

Photoredox Catalysis

Visible-light-mediated coupling of 3-methoxyphenol with 5-bromopentanoic acid using Ru(bpy)3Cl2 (2 mol%) and blue LEDs shows promise for low-temperature synthesis (45°C, 72% yield).

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenoxy)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

5-(3-Methoxyphenoxy)pentanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenoxy)pentanoic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Metabolic and Pharmacokinetic Comparisons

Metabolic Pathways

- This compound: Predicted to undergo β-oxidation of the aliphatic chain and O-demethylation of the methoxy group, based on analogs like 5-(4'-amidinophenoxy)pentanoic acid .

- AB-PINACA Metabolites: Fluorinated analogs (e.g., 5F-AB-PINACA) generate pentanoic acid metabolites via ω-hydroxylation and oxidation, suggesting similar pathways for aliphatic chain metabolism in related compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(3-Methoxyphenoxy)pentanoic acid, and how can the product be characterized?

- Synthetic Routes : Alkylation of 3-methoxyphenol with ethyl 5-bromopentanoate, followed by saponification under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid . Alternative pathways include coupling phenoxy derivatives with activated pentanoic acid intermediates using carbodiimide-based reagents.

- Characterization :

- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR, focusing on methoxy (δ ~3.7 ppm) and phenoxy aromatic signals (δ 6.5–7.2 ppm) .

- Mass Spectrometry : LC-ESI-MS (negative mode) to verify molecular ion [M−H]⁻ at m/z 254.1 (calculated for C₁₂H₁₆O₅) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

Q. What safety precautions should be observed during the synthesis and handling of this compound?

- Hazard Mitigation :

- Use fume hoods and PPE (gloves, goggles) due to potential irritancy of intermediates (e.g., bromopentanoate esters) .

- Avoid inhalation of fine powders; employ dust masks during solid handling .

Advanced Research Questions

Q. How can computational methods predict the antioxidant properties of this compound, and what experimental validations are required?

- Computational Workflow :

- Perform DFT calculations (e.g., M05-2X/6-311+G(d,p)/SMD) to assess radical scavenging mechanisms (H-atom transfer, electron transfer) .

- Use TDDFT to simulate UV-vis spectra of transient radicals (e.g., phenoxyl radicals) and compare with experimental λmax values .

- Experimental Validation :

- Pulse radiolysis to quantify reaction rate constants with •OH, ROO• radicals .

- DPPH/ABTS assays to measure IC50 values for antioxidant activity .

Q. What strategies are effective in resolving enantiomers of this compound derivatives, and how does stereochemistry influence biological activity?

- Enantiomer Resolution :

- Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol mobile phases .

- Enzymatic resolution using lipases (e.g., Candida antarctica) to selectively esterify one enantiomer .

- Biological Impact :

- Test enantiomers in receptor binding assays (e.g., α7 nAChR agonism) to identify stereospecific activity. For example, (R)-enantiomers may show higher affinity due to spatial compatibility with hydrophobic binding pockets .

Q. How do structural modifications at the phenoxy moiety affect the pharmacological profile of this compound in cognitive function models?

- Structural Optimization :

- Replace 3-methoxy with electron-withdrawing groups (e.g., nitro) to enhance metabolic stability .

- Introduce substituents at the para position to modulate lipophilicity (e.g., Cl for improved blood-brain barrier penetration) .

- Pharmacological Testing :

- In Vitro : α7 nAChR agonism assays using patch-clamp electrophysiology in SH-SY5Y cells .

- In Vivo : Novel object recognition (NOR) and auditory sensory gating tests in rodents to evaluate cognitive enhancement .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Root Causes :

- Variability in alkylation step efficiency due to solvent polarity (e.g., DMF vs. THF) or catalyst choice (e.g., K2CO3 vs. Cs2CO3) .

- Incomplete saponification if reaction time/temperature is suboptimal .

- Resolution :

- Optimize conditions via DoE (Design of Experiments), monitoring intermediates by TLC or in situ IR .

- Compare NMR data with published spectra to confirm purity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.